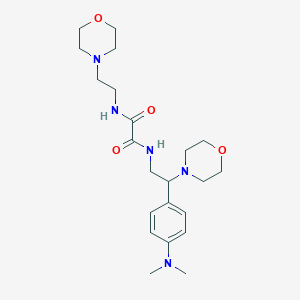

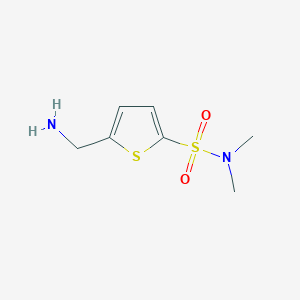

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule with two morpholinoethyl groups attached to an oxalamide core, and a dimethylaminophenyl group attached to one of the morpholinoethyl groups. Morpholino groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drug molecules . The dimethylaminophenyl group is a common motif in many pharmaceuticals and could contribute to the compound’s biological activity.

Chemical Reactions Analysis

Amides, like the ones in this compound, are generally stable but can be hydrolyzed under acidic or basic conditions. The morpholino groups might undergo reactions at the ethyl group, and the dimethylaminophenyl group could undergo electrophilic aromatic substitution .Scientific Research Applications

Fluorescent Probes

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide and similar compounds have been utilized in the development of fluorescent probes. For instance, a study by Feng et al. (2016) describes a novel off-on fluorescent probe designed for selective detection of hypoxia or nitroreductase (NTR). This probe, incorporating morpholine groups, was successfully applied for imaging the hypoxic status of tumor cells (Feng et al., 2016).

Organometallic Chemistry

In organometallic chemistry, morpholine derivatives, including those similar to this compound, have been explored for their coordination properties and potential applications. A study by Li et al. (2012) synthesized binuclear copper(II) complexes using a morpholino-based ligand, demonstrating their potential in cancer treatment and DNA-binding properties (Li et al., 2012).

Organic Synthesis

In the field of organic synthesis, morpholinoethyl derivatives are used as intermediates for synthesizing various organic compounds. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of these compounds in organic synthesis (Mamedov et al., 2016).

Future Directions

properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O4/c1-25(2)19-5-3-18(4-6-19)20(27-11-15-31-16-12-27)17-24-22(29)21(28)23-7-8-26-9-13-30-14-10-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGDIJNIMCJSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2639607.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)

![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)

![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)

![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)